6-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.18344366 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Characterization and Conformation
The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been determined to adopt an almost perfect chair conformation. The cyclohexane rings in these structures are consistent with expected conformations, contributing to the understanding of potential helical conformations for such residues (Valle et al., 1988).
Synthesis of Saturated Heterocycles
Research into saturated heterocycles involving the reaction of 4-oxopentanoic acid with (bi)cyclic amino alcohols led to the formation of various cyclohexylamines and cyclohexenylamines derivatives. These compounds demonstrate the high stereoselectivity of syntheses and provide insights into the structures of saturated 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones, which are significant for further pharmaceutical and material science applications (Kivelä et al., 2003).
Conformational Studies of Bicyclic Compounds
The stereochemistry and conformational studies of partially saturated 3,1-benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones have been explored, providing valuable information on the preferred conformations and potential applications of these bicyclic compounds in designing novel organic molecules (Bernáth et al., 1985).
Deamination of Alicyclic α-Aminoketones
The deamination process of α-aminocyclohexanones leading to the formation of various cyclic and bicyclic compounds has been studied. This research offers insights into the synthetic pathways that could be exploited for the creation of new materials or pharmaceutical compounds (Edwards & Lesage, 1963).
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids
The synthesis of carbocyclic β-aminocarboxylic acids has been highlighted for its relevance in producing pharmacologically interesting β-lactams and other bioactive compounds. These compounds are found in natural products and antibiotics, showcasing their potential applications in medicinal chemistry (Kiss & Fülöp, 2014).
Properties
IUPAC Name |
6-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-10(15-9-11-6-7-12(15)8-11)18-16(19)13-4-2-3-5-14(13)17(20)21/h2-3,10-15H,4-9H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXANJAOEFBXQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3CC=CCC3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.